Bozepinib
Overview
Description
Bozepinib is a potent antitumor compound that shows an IC50 of 0.166 μM against MDA-MB-231 human breast cancer cell line . It is also a very selective drug that presents a therapeutic index (TI) of 11.0 against MDA-MB-231 in relation to the normal MCF-10A . It has demonstrated selectivity on cancer cells and showed an inhibitory effect over kinases involved in carcinogenesis, proliferation, and angiogenesis .
Molecular Structure Analysis
The molecular structure of Bozepinib is C20H14Cl2N6O5S . The exact mass is 520.01 and the molecular weight is 521.33 .Physical And Chemical Properties Analysis
The physical and chemical properties of Bozepinib include a molecular formula of C20H14Cl2N6O5S and a molecular weight of 521.33 .Scientific Research Applications
Antitumor Activity and Molecular Targets
Bozepinib has demonstrated significant potential as an anticancer compound. Its chemical structure includes a benzofused seven-membered ring and a purine moiety, contributing to its antitumor properties. Research has shown that the methyleneoxy enamine sulfonyl function within its structure is crucial for its antitumor activity, making it a suitable scaffold for developing more potent antitumor compounds (Cruz-López et al., 2017). Additionally, Bozepinib has been found to induce apoptosis in breast cancer cells through PKR-mediated pathways and demonstrates synergy when combined with interferon-alpha, triggering apoptosis, autophagy, and senescence (Marchal et al., 2013).
Selectivity and Effect on Cancer Stem Cells
A remarkable aspect of Bozepinib is its selectivity and efficacy against cancer stem-like cells (CSCs). It exhibits a high therapeutic index against the MDA-MB-231 human breast cancer cell line while maintaining selectivity towards normal cells. It has shown inhibitory effects on kinases involved in carcinogenesis, proliferation, and angiogenesis, such as HER-2, JNK, ERK, AKT, and VEGF. Furthermore, Bozepinib suppresses the formation of mammo- and colonospheres, indicating its potential in targeting CSCs (Campos et al., 2020); (Ramirez et al., 2014).
Development for Glioblastoma Treatment
Recent advancements have been made in developing Bozepinib-loaded nanocapsules for treating glioblastoma. These nanocapsules exhibit positive results in reducing glioblastoma growth by inducing apoptosis and show synergistic effects when combined with temozolomide. This combination has led to a significant reduction in glioma growth in vivo, marking a promising avenue for glioblastoma treatment (Dias et al., 2021). Additionally, Bozepinib has demonstrated effectiveness against glioblastoma by modulating the purinergic system and affecting key markers related to cancer progression, such as AKT, NF-κB, and CD133 (Dias et al., 2021).
Mechanism of Action
Bozepinib inhibits the HER-2 signaling pathway and JNK and ERK kinases . In addition, it has an inhibitory effect on AKT and VEGF together with anti-angiogenic and anti-migratory activities . Interestingly, Bozepinib suppresses the formation of both mammo- and colonospheres and eliminated ALDH+ CSC subpopulations at a low micromolar range similar to salinomycin . It also induces the downregulation of SOX2, c-MYC, and β-CATENIN and upregulation of the GLI-3 Hedgehog signaling repressor .
properties
IUPAC Name |
3-(2,6-dichloropurin-9-yl)-1-(4-nitrophenyl)sulfonyl-3,5-dihydro-2H-4,1-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N6O5S/c21-18-17-19(25-20(22)24-18)26(11-23-17)16-9-27(15-4-2-1-3-12(15)10-33-16)34(31,32)14-7-5-13(6-8-14)28(29)30/h1-8,11,16H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWZQHLAYGEBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=NC5=C4N=C(N=C5Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bozepinib |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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